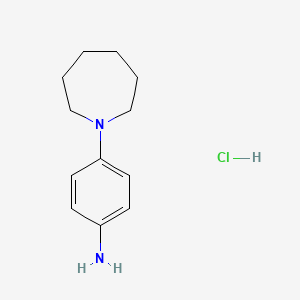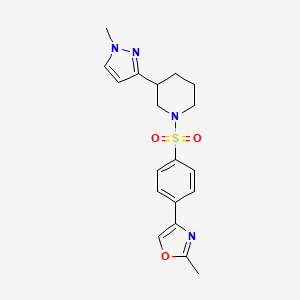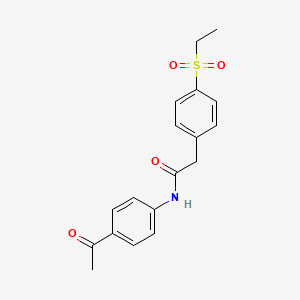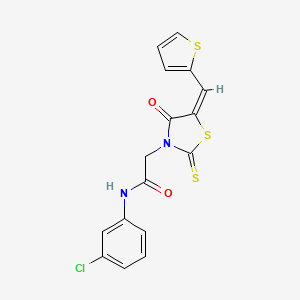
(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride” is a complex organic compound. It contains a trifluoromethyl group (CF3), an oxadiazole ring, and a methanesulfonyl chloride group . Trifluoromethyl groups are known for their importance in pharmaceutical and agrochemical products due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .
Molecular Structure Analysis
The molecular structure of “(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride” is complex, with several functional groups. The trifluoromethyl group (CF3) is a strong electron-withdrawing group. The oxadiazole ring is a heterocyclic compound containing two nitrogen atoms and one oxygen atom. The methanesulfonyl chloride group contains a sulfur atom bonded to a chlorine atom and a methyl group .Chemical Reactions Analysis
Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound .科学的研究の応用
Synthesis of Fused s-Triazoles
One notable application involves the synthesis of fused s-triazoles from 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole and binucleophilic reagents through intramolecular ring transformation. This process yields complex heterocyclic compounds, demonstrating the role of methanesulfonyl-containing reagents in facilitating novel synthetic pathways for the construction of fused heterocycles, which are valuable in medicinal chemistry and materials science (Sasaki, Ohno, & Ito, 1984).
Conformations and Self-association
Another area of research focuses on the structure and self-association of compounds similar to the trifluoromethylsulfonyl motif. For instance, studies on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide explored its self-association in solution and the role of intramolecular hydrogen bonding in stabilizing its structure, which is crucial for understanding the behavior of such compounds in various solvents and conditions (Sterkhova, Moskalik, & Shainyan, 2014).
Synthesis and Decomposition Studies
Research also delves into the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, highlighting the thermal decomposition pathways of these complex molecules. Such studies are vital for designing synthetic strategies and understanding the stability of sulfonyl-containing compounds (Zhu & Desmarteau, 1993).
Liquid Crystalline Salts Synthesis
Additionally, the synthesis of liquid crystalline 1-alkyl-3-methylimidazolium salts incorporating trifluoromethanesulfonate and bis(trifluoromethanesulfonyl)imide anions highlights the application of sulfonyl chloride derivatives in creating materials with specific phase behavior. This research is indicative of the utility of such compounds in developing advanced materials with tailored properties (Bradley et al., 2002).
Safety And Hazards
特性
IUPAC Name |
[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2O3S/c5-14(11,12)1-2-9-3(13-10-2)4(6,7)8/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUDVSYEQHSQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(F)(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2701413.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2701414.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2701416.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2701420.png)
![N-[(3-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2701421.png)



![1-(6-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/no-structure.png)


![3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 5-(trifluoromethyl)-2-pyridinyl sulfide](/img/structure/B2701435.png)
![2-(2-phenoxyethyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2701436.png)